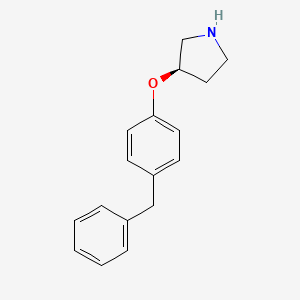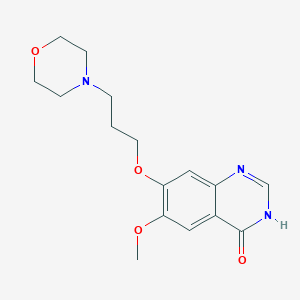![molecular formula C15H10BNO5 B8540450 5-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B8540450.png)
5-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione: is a complex organic compound that features a benzoxaborole moiety linked to an isoindoline-1,3-dione structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of isoindoline-1,3-dione with a benzoxaborole derivative. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization to form the isoindoline-1,3-dione scaffold . The benzoxaborole moiety is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process that ensures high yield and purity. The process often includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
化学反応の分析
Types of Reactions: 5-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the benzoxaborole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution often involves reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxaborole oxides, while reduction can produce hydroxy derivatives .
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties .
Biology and Medicine: In the field of biology and medicine, 5-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione has shown potential as an anti-inflammatory and antimicrobial agent. It is being studied for its ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: Industrially, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
作用機序
The mechanism of action of 5-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The benzoxaborole moiety is known to inhibit enzymes by forming stable complexes with their active sites. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects .
類似化合物との比較
Crisaborole: Another benzoxaborole derivative used as a topical anti-inflammatory agent.
AN2690: A benzoxaborole compound with antifungal properties.
Uniqueness: 5-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its dual functionality, combining the properties of benzoxaborole and isoindoline-1,3-dione.
特性
分子式 |
C15H10BNO5 |
|---|---|
分子量 |
295.06 g/mol |
IUPAC名 |
5-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]isoindole-1,3-dione |
InChI |
InChI=1S/C15H10BNO5/c18-14-11-3-1-10(6-12(11)15(19)17-14)22-9-2-4-13-8(5-9)7-21-16(13)20/h1-6,20H,7H2,(H,17,18,19) |
InChIキー |
DAJQCRWWENLUDH-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=CC4=C(C=C3)C(=O)NC4=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
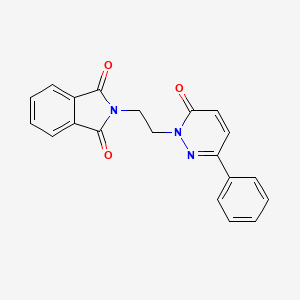
![Ethyl 2-[(4-methoxy-3-nitrophenyl)methylidene]butanoate](/img/structure/B8540374.png)
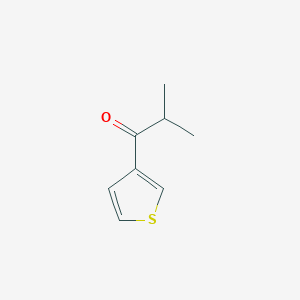
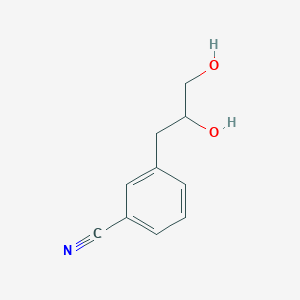
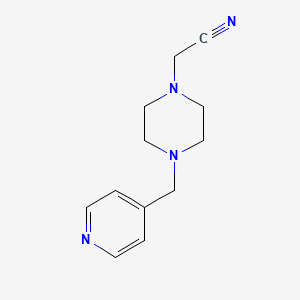
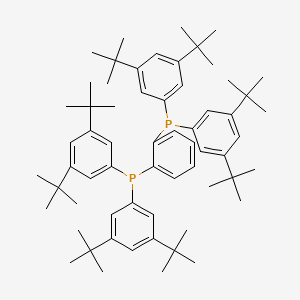
![N-{2-[3-(1-Methylpiperidin-2-yl)propyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B8540422.png)
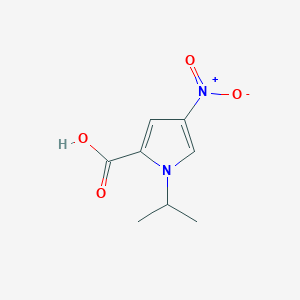
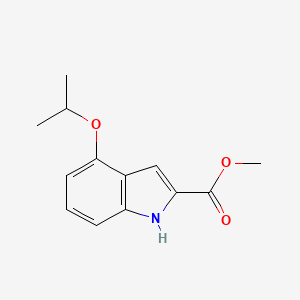
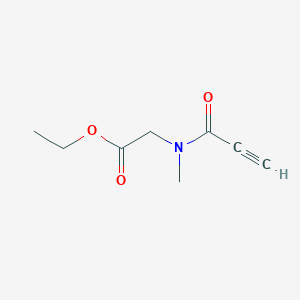
![5-(Bromomethyl)-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B8540444.png)
